molecular formula C16H11N5O2 B2809494 N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide CAS No. 894063-52-6

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide

Cat. No.: B2809494
CAS No.: 894063-52-6
M. Wt: 305.297
InChI Key: ZGJOEMVNEMLRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide is a compound that belongs to the class of organic compounds known as phenylpyridazines. These compounds contain a pyridazine ring substituted by a phenyl group.

Scientific Research Applications

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide has several scientific research applications:

Future Directions

The future directions for the research on “N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide” could involve the design of next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group(s) .

Chemical Reactions Analysis

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide can be compared with other similar compounds such as:

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c22-16(14-5-2-8-23-14)18-12-4-1-3-11(9-12)13-6-7-15-19-17-10-21(15)20-13/h1-10H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJOEMVNEMLRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329695
Record name N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894063-52-6
Record name N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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